Imofinostat

Catalog No.
S547948
CAS No.
1338320-94-7
M.F
C17H16N2O4S
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imofinostat

CAS Number

1338320-94-7

Product Name

Imofinostat

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MPT-0E028; MPT0E028; MPT 0E028

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3

The exact mass of the compound 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide is 344.08308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Imofinostat (also known as MPT0E028 or ABT-301) is a highly potent, orally bioavailable N-hydroxyacrylamide-derived pan-histone deacetylase (HDAC) inhibitor. It selectively targets Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes while exhibiting a unique, independent capability to directly inhibit Akt phosphorylation [1]. For procurement professionals and preclinical researchers, Imofinostat represents a critical upgrade over first-generation HDAC inhibitors. Its dual-action mechanism, high intracellular potency, and excellent oral tolerability make it a superior baseline material for complex in vitro assays and in vivo models, particularly in oncology and fibrotic disease research where traditional single-target epigenetic modulators fall short [2].

Substituting Imofinostat with legacy benchmark materials like Vorinostat (SAHA) or Tucidinostat compromises assay integrity and therapeutic modeling. Generic pan-HDAC inhibitors lack Imofinostat’s direct Akt targeting capability, rendering them ineffective in models where PI3K/Akt/mTOR pathway upregulation drives resistance [1]. Furthermore, in cellular environments, first-generation alternatives often exhibit drastically lower intracellular potency, requiring high-concentration dosing that introduces solvent toxicity and off-target artifacts. Consequently, utilizing standard in-class substitutes fails to replicate the synergistic immunomodulatory effects and robust in vivo tolerability that are intrinsic to Imofinostat's specific molecular structure [2].

Cellular Assay Workflow Fit: Intracellular HDAC Inhibition Potency

In cell-based HDAC fluorescence activity assays using Ramos B-cell lymphoma lines, Imofinostat demonstrates a massive potency advantage over the legacy standard, Vorinostat (SAHA) [1]. This superior intracellular efficacy allows researchers to achieve complete epigenetic modulation at significantly lower doses, reducing the risk of solvent-induced cytotoxicity.

Evidence DimensionCell-based HDAC enzyme inhibitory activity (IC50) in Ramos cells
Target Compound DataImofinostat (IC50 = 2.88 ± 1.9 µM)
Comparator Or BaselineVorinostat / SAHA (IC50 = 143.48 ± 67.4 µM)
Quantified Difference~50-fold greater intracellular potency for Imofinostat
ConditionsCell-based HDAC fluorescence activity assay

Allows researchers to use significantly lower compound concentrations in cell-based assays, minimizing solvent-induced artifacts and improving assay reproducibility.

Target Specificity: Direct Akt Phosphorylation Inhibition

Unlike standard HDAC inhibitors, Imofinostat possesses a secondary, independent mechanism of action: direct inhibition of Akt phosphorylation. Kinome diversity screening confirms this direct targeting capability, which is entirely absent in first-generation comparators like Vorinostat [1].

Evidence DimensionDirect Akt targeting ability
Target Compound DataImofinostat (IC50 = 5.78 μM via Kinome Diversity Screen)
Comparator Or BaselineVorinostat / SAHA (Lacks direct Akt targeting capability)
Quantified DifferenceDual-mechanism (HDAC + Akt) vs. single-mechanism (HDAC only)
ConditionsEnzyme-based ELISA quantitation method

Eliminates the need to procure and co-formulate a separate Akt inhibitor when modeling PI3K/Akt/mTOR-driven resistance pathways.

In Vivo Workflow Fit: Oral Efficacy and Tolerability

For in vivo preclinical modeling, Imofinostat provides superior tumor growth inhibition (TGI) and survival prolongation compared to Vorinostat. In BJAB xenograft models, oral administration of Imofinostat significantly prolonged survival without causing significant body weight loss [1]. Similar superior efficacy and tolerability were observed in HCT116 models compared to Vorinostat [2].

Evidence DimensionIn vivo tumor growth inhibition (TGI) and survival
Target Compound DataImofinostat (Significant TGI at 50-200 mg/kg oral dosing; complete regression in select subjects)
Comparator Or BaselineVorinostat / SAHA (No significant survival efficacy at 200 mg/kg)
Quantified DifferenceSuperior survival prolongation with zero significant body weight loss
ConditionsBJAB and HCT116 murine xenograft models (Oral gavage)

Provides a more reliable, well-tolerated oral baseline for long-term in vivo preclinical studies without confounding toxicity dropouts.

Combinatorial Formulation Compatibility: Immuno-Oncology Synergy

Imofinostat is highly optimized for use as an epigenetic backbone in immune checkpoint inhibitor combinations. In parallel CT26 syngeneic colorectal cancer models, combining Imofinostat with anti-PD-1 therapy demonstrated superior anti-tumor efficacy and T-cell enrichment compared to combinations using Vorinostat or the class I-selective inhibitor Tucidinostat [1].

Evidence DimensionCombinatorial efficacy with anti-PD-1 therapy
Target Compound DataImofinostat + anti-PD-1 (Superior additive/synergistic anti-tumor effect)
Comparator Or BaselineVorinostat or Tucidinostat + anti-PD-1 (Inferior combinatorial efficacy)
Quantified DifferenceEnhanced conversion of 'cold' to 'hot' tumor microenvironments
ConditionsCT26 syngeneic colorectal cancer models

Establishes Imofinostat as the preferred procurement choice for serving as an epigenetic backbone in novel immune checkpoint inhibitor combination studies.

Immuno-Oncology Combination Modeling

Due to its superior ability to modulate the tumor microenvironment compared to legacy HDAC inhibitors, Imofinostat is the optimal choice for researchers developing novel combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in solid tumors like colorectal cancer [1].

Overcoming Chemoresistance in KRAS-Mutant Cancers

Imofinostat's specific targeting of the HDAC3-NRF2 pathway makes it a critical procurement item for pancreatic ductal adenocarcinoma (PDAC) research, where it synergizes with MEK inhibitors to overcome the inherent resistance typically seen in KRAS-mutant models [2].

B-Cell Lymphoma and Hematological Malignancy Assays

Because it independently inhibits both HDAC enzymes and direct Akt phosphorylation, Imofinostat is highly recommended for hematological malignancy assays where up-regulation of the PI3K/Akt/mTOR pathway frequently confounds standard single-target epigenetic treatments[3].

Anti-Fibrotic Drug Development

Beyond oncology, Imofinostat's high intracellular potency is utilized in respiratory disease modeling, specifically for pulmonary fibrosis and emphysema, where it effectively inhibits TGF-β-induced connective tissue growth factor (CTGF) expression in human lung fibroblasts [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.08307817 Da

Monoisotopic Mass

344.08307817 Da

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T65L58FI65

Wikipedia

3-(1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Dates

Last modified: 02-18-2024
1: Chen CH, Chen MC, Wang JC, Tsai AC, Chen CS, Liou JP, Pan SL, Teng CM. Synergistic Interaction between the HDAC Inhibitor, MPT0E028, and Sorafenib in Liver Cancer Cells In Vitro and In Vivo. Clin Cancer Res. 2014 Mar 1;20(5):1274-87. doi: 10.1158/1078-0432.CCR-12-3909. Epub 2014 Feb 11. PubMed PMID: 24520095.
2: Chen MC, Chen CH, Wang JC, Tsai AC, Liou JP, Pan SL, Teng CM. The HDAC inhibitor, MPT0E028, enhances erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. Cell Death Dis. 2013 Sep 19;4:e810. doi: 10.1038/cddis.2013.330. PubMed PMID: 24052078; PubMed Central PMCID: PMC3789188.
3: Huang HL, Lee HY, Tsai AC, Peng CY, Lai MJ, Wang JC, Pan SL, Teng CM, Liou JP. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo. PLoS One. 2012;7(8):e43645. doi: 10.1371/journal.pone.0043645. Epub 2012 Aug 22. Erratum in: PLoS One. 2012;7(9). doi: 10.1371/annotation/ab4fff87-6a32-4718-aa4c-91658f164b8d. Huang, Han-Lin [corrected to Huang, Han-Li]. PubMed PMID: 22928010; PubMed Central PMCID: PMC3425516.

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